3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid is an organic compound with the molecular formula and a molecular weight of 341.59 g/mol. It features a benzyloxy group, bromine, and chlorine substituents on a benzoic acid backbone. The compound is classified as a benzoic acid derivative and is notable for its potential applications in organic synthesis and medicinal chemistry.
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid can be classified under:
The synthesis of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid typically involves several key steps:
For example, one method involves heating salicylic acid with bromine and chlorinating agents under controlled conditions to yield the bromo-chloro substituted benzoic acid, followed by alkylation with benzyl bromide .
The molecular structure of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid can be represented using various chemical notations:
InChI=1S/C14H10BrClO3/c15-10-4-5-12(18)13(19)11(10)6-20-14-7-2-1-3-8(14)9(16)17/h1-7H,8H2,(H,18,19)
O=C(O)C1=C(Br)C=CC(OCC2=CC=CC=C2)=C1Cl
The compound exhibits a complex arrangement of atoms with notable features:
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid is capable of undergoing various chemical reactions typical for aromatic compounds:
These reactions are essential for developing more complex molecules in synthetic organic chemistry .
The mechanism of action for 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid often involves its role as an intermediate in various synthetic pathways:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are utilized to characterize this compound further .
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid has several scientific uses:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9